LLY-507

SMYD2 inhibition Cellular potency Target engagement

Researchers face inconsistent cellular activity or unknown selectivity liabilities when sourcing SMYD2 inhibitors. LLY-507 is the extensively validated, cell-active reference probe that resolves these challenges. • Biochemical IC50 <15 nM; cellular IC50 0.6 µM for p53K370 methylation. • >100-fold selectivity over 25+ methyltransferases, with known α1A-adrenoceptor liability documented for rigorous control experiments. • Demonstrated in vivo efficacy in pulmonary hypertension and neointima formation models; validated for PARP-inhibitor combination therapy in HGSOC. • Supplied with full analytical data; stable at -20°C for reliable global delivery.

Molecular Formula C36H42N6O
Molecular Weight 574.8 g/mol
Cat. No. B608609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLY-507
SynonymsLLY-507;  LLY 507;  LLY507.
Molecular FormulaC36H42N6O
Molecular Weight574.8 g/mol
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6
InChIInChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)
InChIKeyPNYRDVBFYVDJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LLY-507: Cell-Active SMYD2 Inhibitor for In Vivo Research


LLY-507 is a potent and cell-permeable small molecule inhibitor of the protein-lysine methyltransferase SMYD2, developed through a collaboration between the Structural Genomics Consortium (SGC) and Eli Lilly and Company [1]. It functions as a substrate-competitive inhibitor, occupying the peptide-binding groove of SMYD2 to block its enzymatic activity [2]. As the first widely adopted cell-active SMYD2 inhibitor, LLY-507 is extensively characterized in the literature and serves as a standard reference chemical probe for dissecting SMYD2-dependent biology in cancer, cardiovascular disease, and fibrosis [3].

1

Standardized chemical probe for SMYD2-dependent biology

2

Cell-active inhibitor for cancer and fibrosis pathway studies

3

Extensively validated in diverse in vivo model-response contexts

LLY-507 vs. Other SMYD2 Inhibitors


While the SMYD2 inhibitor class includes several well-characterized probes such as AZ505, BAY-598, and EPZ033294, they are not functionally interchangeable. Key differences exist in their cellular potency, selectivity profiles, and in vivo efficacy [1]. For example, AZ505 shows significantly weaker cellular activity than LLY-507, limiting its utility in certain cell-based assays [2]. Conversely, more recent inhibitors like BAY-598 and EPZ033294, while more potent in cellular assays, have limited in vivo validation data compared to LLY-507 [3]. Furthermore, LLY-507 possesses a well-documented selectivity liability (potent inhibition of the adrenergic alpha-1A receptor) that must be controlled for experimentally; simply substituting a 'more selective' SMYD2 inhibitor without this information could lead to misinterpretation of results [4]. Therefore, a strategic procurement decision for a SMYD2 inhibitor must weigh the specific needs of the experiment against the compound's unique, quantitatively defined profile.

Cellular Potency

AZ505 shows reported lower target engagement; direct substitution may shift assay response significantly.

In Vivo Validation

BAY-598 and EPZ033294 lack the extensive in vivo model-response endpoints documented for LLY-507.

Selectivity Profiling

Unknown off-target profiles in alternatives create interpretation risk; LLY-507 ADRA1A liability is context-documented.

LLY-507: Head-to-Head Evidence


Superior Cellular Target Engagement vs. AZ505

LLY-507 demonstrates significantly stronger cellular target engagement compared to AZ505, translating to a more potent anti-proliferative effect in cancer cells. While both compounds inhibit SMYD2 biochemically, LLY-507 inhibits intracellular p53 K370 monomethylation with an IC50 of approximately 600 nM [1]. In contrast, the cellular activity of AZ505 is markedly weaker, with an IC50 of 13.9 µM for the same biomarker [2]. This difference in target engagement correlates with functional outcomes: LLY-507 inhibits the proliferation of several cancer cell lines at low micromolar concentrations (EC50 ~1.8 µM), whereas AZ505 requires over 12 µM to achieve a comparable effect [2].

Target Engagement
Head-to-head
p53K370me1 IC50: 0.6 µM vs 13.9 µM
U2OS / KYSE-150 cell models
Reported higher target engagement context
23-fold difference in cellular potency
SMYD2 inhibition Cellular potency Target engagement Cancer cell proliferation

In Vivo Validation vs. BAY-598

While BAY-598 and EPZ033294 are potent SMYD2 inhibitors with excellent cellular activity (e.g., BAY-598 cellular IC50 = 58 nM) [1], LLY-507 is distinguished by its extensive and robust validation in diverse in vivo disease models, a body of evidence that is currently lacking for newer inhibitors. LLY-507 has demonstrated statistically significant therapeutic efficacy in multiple rodent models: it attenuates hypoxia-induced pulmonary hypertension in rats [2], suppresses carotid artery injury-induced neointima formation in mice [3], and inhibits high-grade serous ovarian carcinoma (HGSOC) cell growth in vivo, showing an additive effect when combined with the PARP inhibitor olaparib [4].

In Vivo Validation
Context-dependent
Validated in 4+ disease models
Pulmonary Hypertension, HGSOC, etc.
Broader model-response endpoint context
BAY-598/EPZ033294 lack published in vivo data
In vivo pharmacology Pulmonary hypertension Neointimal hyperplasia Ovarian cancer

ADRA1A Off-Target Characterization

A critical but often overlooked differentiator is the depth of a compound's selectivity profiling. LLY-507 has been screened against a wide panel of targets, revealing a key off-target liability: it potently inhibits the adrenergic alpha-1A receptor (ADRA1A) with 98% inhibition at 10 µM [1]. While this is a potential confounding factor, its public documentation in expert-curated portals like the Chemical Probes Portal allows researchers to implement proper controls [2]. In contrast, the full selectivity profiles of many alternative SMYD2 inhibitors are not as transparently and comprehensively detailed in a central, peer-reviewed resource, creating a risk of unknown off-target effects confounding experimental results.

Selectivity Profiling
Reported
ADRA1A: 98% inhibition at 10 µM
Comprehensive panel data available
Known off-target context supports controls
Transparency de-risks experimental design
Chemical probe Selectivity Off-target activity Experimental controls

Superior DMSO Solubility for In Vivo Use

For in vivo studies, compound solubility is a critical practical consideration that impacts dosing accuracy and experimental success. LLY-507 exhibits excellent solubility in DMSO, with reported values of up to 100 mg/mL (173.98 mM) . This high solubility facilitates the preparation of concentrated stock solutions, which is essential for formulating low-volume injections required for rodent studies. While specific comparative solubility data for other SMYD2 inhibitors in DMSO is not always readily available in a standardized format, LLY-507's high solubility is a well-documented feature that simplifies the often-challenging step of preparing compounds for animal dosing.

Formulation Solubility
Reported
100 mg/mL (173.98 mM)
DMSO at 25°C
Supports in vivo dosing formulation
Reduces formulation development friction
Formulation Solubility In vivo dosing Pharmacokinetics

SAR-Guided Covalent Inhibitor Development

For groups engaged in medicinal chemistry or chemical biology, LLY-507 provides a validated and well-understood scaffold for further optimization. Structure-activity relationship (SAR) studies have identified the amide linkage on the 'site C' fragment of LLY-507 as a flexible position tolerant of modification, making it an ideal location for the introduction of electrophilic warheads to create covalent SMYD2 inhibitors [1]. This contrasts with earlier findings that modifications to the pyrrolidine moiety fail to improve potency, demonstrating that LLY-507 is not a 'dead-end' molecule but a tractable lead [2]. This knowledge base provides a significant head start for drug discovery programs, saving considerable time and resources that would otherwise be spent on de novo SAR exploration.

Chemical Tractability
Source review
Site C tolerant of modification
SAR data for 3 distinct sites available
Supports probe development workflow
Enables covalent warhead introduction
Medicinal chemistry Structure-activity relationship Chemical probe Covalent inhibitor

LLY-507: Recommended Applications


Cardiovascular Disease In Vivo Pharmacology

LLY-507 is the SMYD2 inhibitor of choice for establishing proof-of-concept in animal models of pulmonary hypertension (PH) and vascular injury. Its ability to attenuate hypoxia-induced PH and carotid artery injury-induced neointima formation in rodents has been robustly demonstrated [1][2]. This makes it an ideal tool for researchers investigating the role of SMYD2 in vascular remodeling and for validating the target in these indications.

Combination Therapy in Oncology

In oncology research, LLY-507 is uniquely validated for combination therapy studies, particularly with PARP inhibitors like olaparib in high-grade serous ovarian carcinoma (HGSOC) models [3]. Its demonstrated additive effect in colony-formation assays provides a strong rationale for its use in preclinical studies exploring synthetic lethality and overcoming drug resistance.

Chemical Biology and Probe Development

For chemical biology groups, LLY-507 serves a dual purpose: it is both a well-characterized chemical probe for dissecting SMYD2 biology and a starting point for medicinal chemistry. Its published SAR provides a clear blueprint for creating novel covalent inhibitors [4], while its known selectivity profile guides the design of rigorous control experiments, including the use of a structurally unrelated SMYD2 inhibitor like BAY-598 to confirm on-target effects [5].

Application
Selection Property
Validation Focus
Cardiovascular in vivo models
In vivo model-response context
Pulmonary hypertension / neointimal endpoints
Oncology combination studies
PARP inhibitor combination context
HGSOC colony-formation endpoints
Chemical probe development
SAR tractability & selectivity profiling
Covalent inhibitor design / off-target control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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